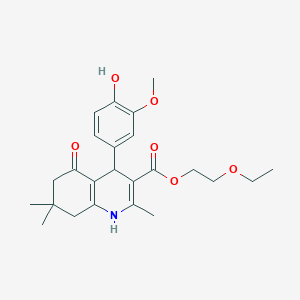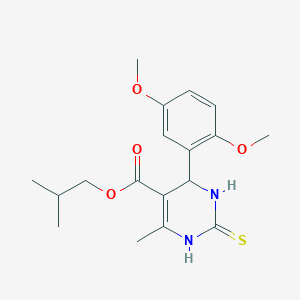
N~2~,N~2~,N~7~,N~7~-tetrabenzyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~2~,N~7~,N~7~-tetrabenzyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide is a complex organic compound with a unique structure that includes multiple benzyl groups, nitro groups, and sulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~7~,N~7~-tetrabenzyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the fluorene core: This can be achieved through a Friedel-Crafts alkylation reaction.
Introduction of nitro groups: Nitration of the fluorene core using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonamide formation: Reaction of the nitro-fluorene intermediate with sulfonamide reagents under controlled conditions.
Benzylation: Introduction of benzyl groups through a nucleophilic substitution reaction using benzyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2~,N~7~,N~7~-tetrabenzyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Benzyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N~2~,N~2~,N~7~,N~7~-tetrabenzyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its sulfonamide groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N2,N~2~,N~7~,N~7~-tetrabenzyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide exerts its effects is primarily through its interaction with biological molecules. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. The nitro groups may also play a role in redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N~2~,N~2~,N~7~,N~7~-tetrabutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide
- N~2~,N~2~,N~7~,N~7~-tetraethyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide
Uniqueness
N~2~,N~2~,N~7~,N~7~-tetrabenzyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide is unique due to its specific combination of benzyl, nitro, and sulfonamide groups, which confer distinct chemical and biological properties. This makes it particularly valuable for applications requiring specific interactions with biological molecules or advanced material properties.
Properties
Molecular Formula |
C41H32N4O9S2 |
|---|---|
Molecular Weight |
788.8 g/mol |
IUPAC Name |
2-N,2-N,7-N,7-N-tetrabenzyl-4,5-dinitro-9-oxofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C41H32N4O9S2/c46-41-35-21-33(55(51,52)42(25-29-13-5-1-6-14-29)26-30-15-7-2-8-16-30)23-37(44(47)48)39(35)40-36(41)22-34(24-38(40)45(49)50)56(53,54)43(27-31-17-9-3-10-18-31)28-32-19-11-4-12-20-32/h1-24H,25-28H2 |
InChI Key |
ATCIRBHVTQMFEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C(=C3)[N+](=O)[O-])C5=C(C4=O)C=C(C=C5[N+](=O)[O-])S(=O)(=O)N(CC6=CC=CC=C6)CC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11701184.png)

![3-Carbamoyl-1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B11701190.png)
![Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11701191.png)
![2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11701197.png)
![Ethyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11701199.png)
![(2Z)-5-methyl-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11701203.png)
![N-[(1Z)-3-[(furan-2-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11701206.png)
![(4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701212.png)
![2-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11701230.png)

![2-{(2E)-2-[1-(4-nitrophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile](/img/structure/B11701243.png)
![Methyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11701249.png)
![2-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11701252.png)
